N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound has gained attention due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-3-9-20-14-17-16-12(19-14)10-15-13(18)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECSHSZGCHRFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the cyclization of acylthiosemicarbazide derivatives. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions . The resulting mixture is then cooled, and the solid product is filtered and purified. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has been studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial, antifungal, and anticancer agent . Its ability to inhibit the growth of certain pathogens makes it a valuable compound for developing new therapeutic agents. Additionally, it has applications in the agrochemical industry as a potential pesticide or herbicide .
Mechanism of Action
The mechanism of action of N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The compound’s ability to depolarize bacterial membranes and regulate iron carrier biosynthesis and heme regulation has been observed . These actions contribute to its antimicrobial and antifungal properties.
Comparison with Similar Compounds
N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be compared with other 1,3,4-oxadiazole derivatives, such as N-(1,3,4-oxadiazol-2-yl)benzamides and thiazole-clubbed 1,3,4-oxadiazoles . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The unique butylsulfanyl group in this compound may contribute to its distinct properties and effectiveness in certain applications.
Biological Activity
N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological efficacy, including mechanisms of action, pharmacological properties, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a butylthio group and an oxadiazole moiety, which are known to contribute to various biological activities.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities, including:
- Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial and antifungal properties. Studies suggest that these compounds disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Some oxadiazole compounds selectively inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This property is particularly valuable in treating inflammatory diseases.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cancer cell proliferation.
In Vitro Studies
A comprehensive study evaluated the inhibitory effects of this compound on α-amylase activity. The results indicated a significant inhibition percentage compared to control groups:
| Concentration (μg/mL) | Inhibition (%) |
|---|---|
| 50 | 87.5 ± 0.74 |
| 25 | 82.27 ± 1.85 |
| 12.5 | 79.94 ± 1.88 |
These findings suggest that the compound may serve as a potential antidiabetic agent by inhibiting carbohydrate-digesting enzymes .
Case Studies
- Anticancer Evaluation : A study involving various oxadiazole derivatives reported that specific compounds exhibited cytotoxicity against HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines with inhibition rates reaching up to 68% .
- Molecular Docking Studies : Computational analyses revealed that this compound interacts favorably with target proteins involved in cancer progression and inflammation, suggesting a mechanism for its biological activity .
Pharmacological Properties
The pharmacokinetic profile of this compound indicates:
- High Gastrointestinal Absorption : The compound shows favorable absorption characteristics which could enhance its bioavailability.
- Lipophilicity : Log P values indicate moderate lipophilicity, suggesting potential for membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
